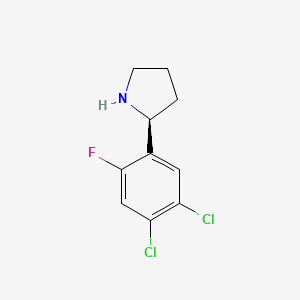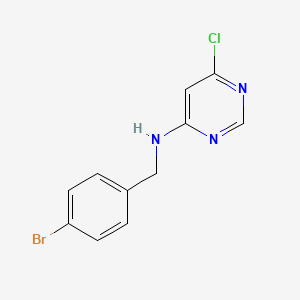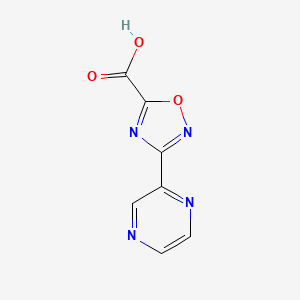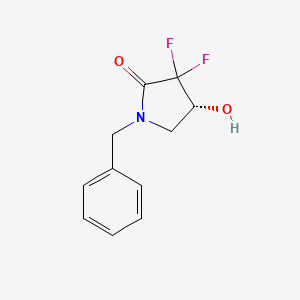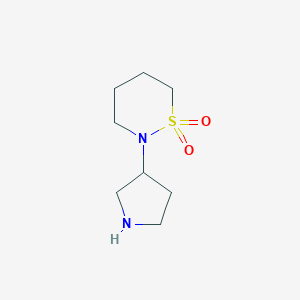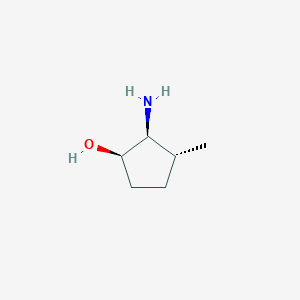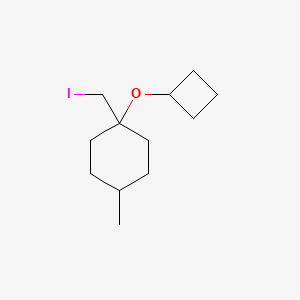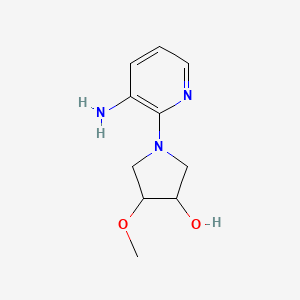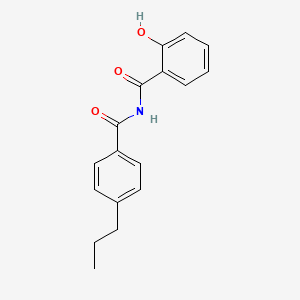
2-hydroxy-N-(4-propylbenzoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N-(4-propylbenzoyl)benzamide is a benzamide derivative, a class of compounds known for their wide range of applications in pharmaceuticals, agriculture, and industrial processes Benzamides are characterized by the presence of a benzoyl group attached to an amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(4-propylbenzoyl)benzamide typically involves the condensation of 2-hydroxybenzoic acid with 4-propylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of benzamide derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. One method involves the use of ultrasonic irradiation and a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst. This approach offers advantages such as low reaction times, high yields, and eco-friendly processes .
化学反应分析
Types of Reactions
2-hydroxy-N-(4-propylbenzoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and halogenating agents (SOCl2, PBr3). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzoyl group produces a secondary alcohol.
科学研究应用
2-hydroxy-N-(4-propylbenzoyl)benzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Benzamide derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 2-hydroxy-N-(4-propylbenzoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and benzoyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The propyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
相似化合物的比较
Similar Compounds
2-hydroxybenzamide: Lacks the propyl group, which may affect its solubility and reactivity.
N-(4-propylbenzoyl)benzamide: Lacks the hydroxy group, potentially altering its hydrogen bonding capabilities and biological activity.
2-hydroxy-N-(4-methylbenzoyl)benzamide: Features a methyl group instead of a propyl group, which can influence its steric and electronic properties.
Uniqueness
The combination of these functional groups allows for versatile modifications and interactions, making it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
716317-48-5 |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC 名称 |
2-hydroxy-N-(4-propylbenzoyl)benzamide |
InChI |
InChI=1S/C17H17NO3/c1-2-5-12-8-10-13(11-9-12)16(20)18-17(21)14-6-3-4-7-15(14)19/h3-4,6-11,19H,2,5H2,1H3,(H,18,20,21) |
InChI 键 |
SPAOHXQOULUUSP-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2O |
溶解度 |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



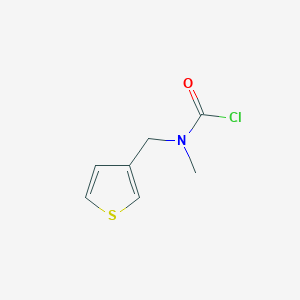
![6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13325154.png)
